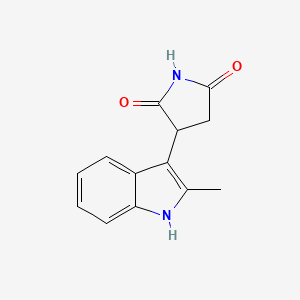

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYALNNGKUJFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327047 | |

| Record name | NSC628180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61123-23-7 | |

| Record name | NSC628180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Methodologies for the Synthesis and Derivatization of the 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione Scaffold

Retrosynthetic Analysis of the 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione Framework

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a complex target molecule into simpler, readily available starting materials. This approach reveals potential synthetic pathways and identifies key bond formations.

Disconnection Strategies for Indole (B1671886) and Pyrrolidinedione Linkages

The primary structural feature of the target molecule is the carbon-carbon bond linking the C3 position of the 2-methylindole (B41428) ring and the C3 position of the pyrrolidine-2,5-dione ring. Several logical disconnection strategies can be envisioned for this framework.

Strategy A: Michael Addition Approach: The most direct disconnection involves breaking the C(indole)-C(pyrrolidinedione) bond. This suggests a conjugate addition (Michael addition) reaction. The indole nitrogen atom activates the C3 position for nucleophilic attack. This retrosynthetic step identifies 2-methylindole as the nucleophile and a suitable Michael acceptor, such as maleimide (B117702), as the electrophilic partner. This is a highly convergent approach.

Strategy B: Building the Pyrrolidinedione Ring: An alternative strategy involves disconnecting the bonds within the pyrrolidinedione ring while leaving the indole fragment intact. This approach treats the indole moiety as a substituent on a precursor to the succinimide (B58015) ring. For example, disconnection of the two amide C-N bonds in the succinimide ring leads to a substituted succinic acid derivative, specifically (2-methyl-1H-indol-3-yl)succinic acid, and an amine source like ammonia (B1221849).

Strategy C: Fischer Indole Synthesis Approach: A less common but viable strategy would involve forming the indole ring as a final step. This would require a precursor that already contains the pyrrolidine-2,5-dione structure, such as a phenylhydrazone derivative of a 4-(2,5-dioxopyrrolidin-3-yl)ketone. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis would yield the target scaffold. rsc.org

Identification of Key Synthetic Precursors

Based on the disconnection strategies outlined above, a set of key starting materials can be identified. The selection of precursors depends on the chosen synthetic route, considering factors like commercial availability, cost, and reaction efficiency.

| Precursor Name | Chemical Structure | Corresponding Strategy | Role in Synthesis |

| 2-Methylindole | C₉H₉N | Strategy A, B | Indole core structure; nucleophile |

| Maleimide | C₄H₃NO₂ | Strategy A | Electrophilic partner for Michael addition |

| Succinic Anhydride (B1165640) | C₄H₄O₃ | Strategy B | Precursor for the succinimide ring |

| Ammonia / Primary Amine | NH₃ / R-NH₂ | Strategy B | Nitrogen source for the imide ring |

| (2-methyl-1H-indol-3-yl)succinic acid | C₁₃H₁₃NO₄ | Strategy B | Intermediate for cyclization |

| Phenylhydrazine (B124118) | C₆H₈N₂ | Strategy C | Precursor for Fischer indole synthesis |

Classical Synthetic Routes for Pyrrolidine-2,5-dione Formation

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a well-established transformation in organic chemistry. These methods can be adapted to construct the target molecule, particularly within the framework of Strategy B.

Condensation Reactions with Anhydrides and Amines

One of the most fundamental methods for synthesizing cyclic imides is the condensation reaction between a dicarboxylic anhydride and an amine. libretexts.org For the synthesis of the unsubstituted (N-H) pyrrolidine-2,5-dione ring, succinic anhydride is treated with ammonia or a source thereof.

The reaction mechanism proceeds in two distinct steps:

Nucleophilic Acyl Substitution: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a linear amic acid intermediate.

Dehydrative Cyclization: The amic acid is then heated, often in the presence of a dehydrating agent, to induce an intramolecular condensation. A molecule of water is eliminated, resulting in the formation of the stable five-membered imide ring.

This approach is highly versatile, as the use of different primary amines (R-NH₂) allows for the synthesis of a wide variety of N-substituted pyrrolidine-2,5-diones.

| Anhydride Precursor | Amine Precursor | Resulting Product |

| Succinic Anhydride | Ammonia | Pyrrolidine-2,5-dione (Succinimide) |

| Succinic Anhydride | Methylamine | N-Methylpyrrolidine-2,5-dione |

| (2-methyl-1H-indol-3-yl)succinic anhydride | Ammonia | This compound |

| Maleic Anhydride | Ammonia | Maleimide |

Cyclization Reactions for Imide Ring Closure

Imide ring formation is fundamentally a cyclization reaction. While the dehydration of amic acids is the most common route, other strategies have been developed to achieve this transformation. researchgate.net These methods often provide milder reaction conditions or accommodate sensitive functional groups.

For instance, the cyclization of amide dianions with suitable electrophiles represents a powerful method for constructing five-membered lactams. organic-chemistry.org In a relevant study, amide dianions were reacted with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This principle could be conceptually extended, where a properly functionalized indole derivative undergoes cyclization to form the dione (B5365651) ring.

Furthermore, intramolecular amination of C-H bonds, catalyzed by transition metals, has emerged as a modern approach to synthesize cyclic amines like pyrrolidines. organic-chemistry.org Adapting such a method to an acyclic precursor containing both an indole moiety and an amide functionality could provide a direct route to the lactam core.

Multi-component Reaction Approaches to Pyrrolidinediones

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.netnih.gov The synthesis of pyrrolidine (B122466) derivatives has been a fertile ground for the application of MCRs. researchgate.netnih.gov

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, generated in situ from the condensation of an amino acid and an aldehyde or ketone, which then reacts with a dipolarophile (an alkene or alkyne). By choosing an appropriate alkene, such as maleimide or its derivatives, this strategy can be used to construct highly substituted spiro[indoline-pyrrolidine] or related scaffolds. nih.gov

While a specific MCR for the direct synthesis of this compound may not be extensively documented, the principles of MCRs can be applied to design a potential route. For example, a one-pot reaction involving 2-methylindole, an amine, and a four-carbon dicarbonyl synthon could conceivably be developed. Recent studies have demonstrated the use of indoles in MCRs to produce complex benzo[f]indole-4,9-dione derivatives, highlighting the utility of the indole nucleus as a building block in such reactions. nih.gov

| MCR Type | Components | Product Type | Relevance |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spirooxindole-pyrrolidines | Powerful method for creating substituted pyrrolidine rings attached to other heterocycles. nih.gov |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amides | Foundational MCR, though not directly yielding pyrrolidinediones, it is used to synthesize pyrrolidone derivatives through ring closure variations. rloginconsulting.com |

| Indole-based MCR | Indole, Arylglyoxal, Aminonaphthoquinone | Benzo[f]indole-diones | Demonstrates the successful incorporation of indoles into MCRs to build complex heterocyclic systems. nih.gov |

Strategies for Indole Ring System Construction and Functionalization

The construction of the 2-methylindole core is a critical first step in the synthesis of the target scaffold. Several classical and modern organic reactions can be employed for this purpose, followed by functionalization to introduce the pyrrolidine-2,5-dione substituent.

Fischer Indole Synthesis and Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov For the synthesis of a 2-methylindole core, acetone (B3395972) or a related methyl ketone is reacted with phenylhydrazine.

The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgnih.govtestbook.com The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

Mechanism of the Fischer Indole Synthesis:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a ketone.

Tautomerization of the phenylhydrazone to its enamine form.

A beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement (a Claisen-like rearrangement) occurs after protonation.

The resulting di-imine intermediate undergoes cyclization.

Elimination of ammonia leads to the formation of the aromatic indole ring. nih.gov

Modern variations of the Fischer indole synthesis have been developed to overcome some of the limitations of the classical method, such as the availability of substituted arylhydrazines. rsc.org One notable variation involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, known as the Buchwald modification. wikipedia.org Another approach utilizes the in-situ formation of hydrazines from haloarenes, expanding the scope of accessible starting materials. rsc.org

Electrophilic Substitution at the C-3 Position of Indoles

The indole ring is an electron-rich heterocycle, and the C-3 position is particularly nucleophilic and thus highly susceptible to electrophilic aromatic substitution. askfilo.comquimicaorganica.org For 2-methylindole, the presence of the electron-donating methyl group at the C-2 position further activates the ring, making the C-3 position the predominant site of electrophilic attack. askfilo.com

This inherent reactivity is foundational for introducing the pyrrolidine-2,5-dione moiety. The reaction of 2-methylindole with an electrophilic precursor of the succinimide ring, such as a maleimide derivative, proceeds readily at the C-3 position. When the C-3 position is already substituted, electrophilic attack can occur at the C-2 position, often involving a rearrangement mechanism. quimicaorganica.orgrsc.org The relative reactivity of different positions in the indole ring towards electrophiles has been a subject of extensive study. rsc.org

| Position | Relative Reactivity toward Electrophiles | Rationale |

| C-3 | Highest | The nitrogen lone pair provides significant electron density through resonance, stabilizing the cationic intermediate (arenium ion) most effectively when attack occurs at C-3. askfilo.com |

| N-1 | Moderate | Substitution can occur on the nitrogen, particularly if it is deprotonated (indolyl anion) or under specific reaction conditions. rsc.org |

| C-2 | Low | While less reactive than C-3, substitution can occur, especially if C-3 is blocked. quimicaorganica.org |

| Benzene (B151609) Ring (C4-C7) | Lowest | These positions are significantly less nucleophilic than the positions on the pyrrole (B145914) ring. |

Directed Ortho-Metallation and Palladium-Catalyzed Coupling Methods for Indole Functionalization

For more complex indole derivatives or when regioselectivity is a challenge, directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions offer powerful tools for precise functionalization.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.canih.gov By placing a suitable DMG on the indole nitrogen (N-1) or the benzene portion of the ring, specific C-H bonds can be activated for deprotonation and subsequent reaction with an electrophile. acs.orgresearchgate.net While C-2 is the most acidic proton on the N-protected indole ring, appropriate choice of DMG can direct metalation to other positions, such as C-7. acs.orgresearchgate.netnih.gov This strategy provides a route to functionalized indoles that are not easily accessible through classical electrophilic substitution. acs.org

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov These methods allow for the functionalization of the indole nucleus at various positions, including C-2 and C-3, with a high degree of control. acs.orgnih.gov By using a pre-halogenated indole or an indole triflate, cross-coupling reactions can be employed to introduce a variety of substituents. The choice of ligands, palladium source, and reaction conditions is crucial for achieving high yields and selectivity. acs.org These methods are particularly valuable for creating substituted indoles that can then be further elaborated to the target scaffold. beilstein-journals.orgnih.gov

Catalytic Methodologies in this compound Synthesis

The direct formation of the bond between the indole C-3 position and the pyrrolidine-2,5-dione ring is a key step in the synthesis of the target molecule. This is typically achieved through a conjugate addition reaction of the indole to a maleimide derivative. Catalysis plays a crucial role in facilitating this transformation efficiently and under mild conditions.

Lewis Acid Catalysis in C3-Alkylation of Indoles

The reaction between an indole and a maleimide is a Michael-type conjugate addition, where the nucleophilic C-3 position of the indole attacks the electrophilic double bond of the maleimide. This C3-alkylation can be significantly accelerated by the use of Lewis acid catalysts. nih.gov

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃), activate the maleimide by coordinating to one of its carbonyl oxygens. nih.gov This coordination increases the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack by the indole. The use of BF₃·OEt₂ has been shown to be particularly effective for the synthesis of 3-indolylsuccinimides, providing good to excellent yields under mild conditions and accommodating a range of substituted indoles and maleimides, including electron-deficient ones. nih.gov This method represents an improvement over previously reported protocols that often required harsher conditions or were limited in substrate scope. nih.gov The direct C3-alkylation of indoles remains a challenging but important transformation in organic synthesis. nih.govcardiff.ac.uk

| Lewis Acid Catalyst | Typical Reaction Conditions | Substrate Scope | Reference |

| BF₃·OEt₂ | Room temperature, solvent such as CH₂Cl₂ or CH₃CN | Broad, including electron-rich and electron-deficient indoles and maleimides. | nih.gov |

| ZnCl₂ / AlCl₃ | Heating or reflux in solvents like DCE or nitromethane | More effective for electron-rich indoles. | nih.gov |

| B(C₆F₅)₃ | Catalytic amounts for alkylation using amine-based agents. | Wide range of indoles and oxindoles. | nih.govcardiff.ac.uk |

Transition Metal-Catalyzed Coupling Reactions for Indole-Pyrrolidinedione Linkage (e.g., Suzuki-Miyaura, Sonogashira)

While direct conjugate addition is the most common route, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for forming the indole-pyrrolidinedione bond, particularly when constructing more complex analogues. These reactions typically involve coupling a C-3 functionalized indole (e.g., a boronic acid or a halide) with a suitably functionalized pyrrolidinedione precursor.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. yonedalabs.comlibretexts.org To form the desired linkage, one could envision a reaction between 2-methylindole-3-boronic acid and a halogenated maleimide or succinimide derivative. The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an attractive method for synthesizing complex molecules. nih.govacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction could be employed to link an indole and a pyrrolidinedione if one of the components bears a terminal alkyne and the other a halide. For instance, 3-ethynyl-2-methylindole could be coupled with a halogenated pyrrolidinedione, followed by reduction of the resulting alkyne to form the desired single bond. The Sonogashira reaction is known for its reliability and mild reaction conditions. libretexts.orgyoutube.com

Both Suzuki-Miyaura and Sonogashira reactions, along with other transition metal-catalyzed methods, have been extensively used in the synthesis of indole-containing natural products and other complex heterocyclic systems. arabjchem.orgmdpi.commdpi.commdpi.com

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. For the synthesis of chiral this compound, organocatalytic strategies often rely on the enantioselective construction of the pyrrolidine ring.

A prominent approach involves the asymmetric Michael addition of an indole nucleophile to a maleimide derivative, catalyzed by a chiral organocatalyst. Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, are frequently employed to activate the maleimide system towards nucleophilic attack. The catalyst forms a transient chiral iminium ion with the maleimide, which directs the facial selectivity of the indole addition.

Another effective strategy is the aza-Michael/aldol domino reaction. In this approach, an α-ketoamide can react with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst. This sequence forms a highly functionalized pyrrolidin-2-one with excellent diastereoselectivity and good to excellent enantioselectivity. While not explicitly demonstrated for the title compound, this methodology provides a viable route to structurally related chiral γ-lactams.

Detailed research findings have shown that the choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity. For instance, primary amines derived from cinchona alkaloids have been successfully used in the intramolecular cyclization of related systems to afford cis-2,3-disubstituted indoline (B122111) derivatives with up to 99% enantiomeric excess (ee).

Table 1: Representative Organocatalysts for Asymmetric Pyrrolidine Synthesis

| Catalyst Type | Example | Typical Application | Stereoselectivity |

| Cinchona Alkaloid-derived Amine | 9-amino-9-deoxyepiquinine | Asymmetric Michael Addition | High ee |

| Prolinol Silyl Ether | O-TMS-diphenylprolinol | Aza-Michael/Aldol Domino Reaction | High dr and ee |

| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Asymmetric Friedel-Crafts Alkylation | High ee |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. This technique is particularly advantageous for the synthesis of heterocyclic compounds, often leading to reduced reaction times, higher yields, and minimized solvent waste.

The synthesis of the this compound scaffold can be envisioned through a mechanochemical aza-Michael addition. In a ball mill, 2-methylindole can be reacted with a maleimide derivative, either neat or with a minimal amount of a liquid additive (liquid-assisted grinding, LAG). The mechanical energy facilitates the intimate mixing of the reactants and can overcome the activation energy barrier for the reaction.

Research on the mechanochemical synthesis of related 3-aminopyrrolidine-2,5-dione (B1193966) derivatives has demonstrated the feasibility of this approach. In these studies, maleimides and various amines were reacted in a ball mill, resulting in the desired products in high yields without the need for bulk solvents. This method highlights the potential for a more sustainable synthesis of the target indole-substituted pyrrolidine-2,5-dione.

Table 2: Comparison of Solvent-Based vs. Mechanochemical Synthesis of a Pyrrolidine-2,5-dione Derivative

| Parameter | Solvent-Based Synthesis | Mechanochemical Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Solvent Usage | Significant | Minimal to none |

| Yield | Variable | Often higher |

| Work-up | Often requires extraction and purification | Simpler, direct isolation of product |

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods to access enantiomerically pure analogs of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary-Based Approaches

A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of chiral this compound analogs, a chiral auxiliary can be attached to the nitrogen of the maleimide.

For instance, a maleimide derivative bearing a removable chiral auxiliary, such as a phenylethylamine or a camphor-derived moiety, can be reacted with 2-methylindole. The steric hindrance and electronic properties of the chiral auxiliary will favor the approach of the indole from one face of the maleimide double bond, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary affords the desired enantiomerically enriched this compound. The choice of the chiral auxiliary and the reaction conditions are critical for maximizing the diastereoselectivity of the key addition step.

Asymmetric Induction in Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including the pyrrolidine core. The reaction between an azomethine ylide and a dipolarophile, such as a maleimide derivative, can be rendered enantioselective through the use of a chiral catalyst.

In a typical scenario, an iminoester derived from glycine (B1666218) and an aldehyde can be treated with a chiral metal catalyst, such as a copper(I) or silver(I) complex with a chiral ligand, to generate a chiral metal-associated azomethine ylide. The subsequent [3+2] cycloaddition of this ylide with N-substituted maleimide would proceed in a stereocontrolled manner to yield the chiral this compound scaffold. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst. Both endo- and exo-selective cycloadditions can be achieved by carefully selecting the catalyst and reaction conditions.

Table 3: Chiral Ligands for Asymmetric [3+2] Cycloaddition Reactions

| Ligand | Metal | Typical Diastereoselectivity | Typical Enantioselectivity |

| (S)-Ph-BOX | Cu(I) | High | High |

| (R)-Fesulphos | Ag(I) | Moderate to High | High |

| Chiral Phosphoramidite | Cu(I) | High | High |

Enzymatic or Biocatalytic Resolution Strategies (if applicable)

While specific enzymatic or biocatalytic resolution methods for this compound have not been extensively reported, this strategy remains a viable option for obtaining enantiomerically pure compounds. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst (such as an enzyme), can be employed.

For example, a racemic mixture of a derivative of the target compound, perhaps containing an ester or amide functionality, could be subjected to enzymatic hydrolysis. A lipase (B570770) or protease could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. The efficiency of the resolution is determined by the enantioselectivity of the enzyme.

Alternatively, dynamic kinetic resolution (DKR) could be employed. In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This often involves a combination of an enzyme and a metal catalyst. While not yet applied to this specific scaffold, the principles of enzymatic resolution are well-established for a wide range of chiral compounds.

Chiral Preparative Chromatography for Enantiomer Separation

For the separation of enantiomers of chiral this compound analogs on a preparative scale, chiral high-performance liquid chromatography (HPLC) is a widely used and effective technique. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

A racemic mixture of the target compound is passed through a column packed with a CSP. The enantiomers will have different affinities for the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a broad range of chiral separations.

The choice of the mobile phase, flow rate, and temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. Once the analytical separation is established, the method can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for preparative enantioseparations, often offering faster separations and reduced solvent consumption compared to HPLC.

Table 4: Common Chiral Stationary Phases for Preparative HPLC

| CSP Type | Common Trade Names | Typical Mobile Phases |

| Polysaccharide-based (cellulose) | Chiralcel® OD, OJ | Hexane/Isopropanol, Ethanol (B145695) |

| Polysaccharide-based (amylose) | Chiralpak® AD, AS | Hexane/Isopropanol, Methanol |

| Pirkle-type | (R,R)-Whelk-O® 1 | Hexane/Ethanol |

| Protein-based | Chiral-AGP | Aqueous buffers |

Derivatization and Scaffold Diversification Strategies

The derivatization of the this compound scaffold can be systematically approached by modifying three key positions: the imide nitrogen of the pyrrolidinedione ring, the indole nitrogen (N1), and various positions on the indole ring itself. Furthermore, bioisosteric replacement of the core heterocyclic rings offers a powerful strategy for scaffold diversification.

N-Alkylation of the Pyrrolidinedione Imide Nitrogen.mdpi.comresearchgate.netlookchem.com

The imide nitrogen of the pyrrolidine-2,5-dione ring is a readily accessible site for functionalization, most commonly through N-alkylation. This modification is a valuable tool for introducing a wide range of substituents, thereby influencing the molecule's lipophilicity, solubility, and interactions with biological targets.

Standard N-alkylation is typically achieved by treating the parent scaffold with an appropriate alkyl halide in the presence of a base. researchgate.netlookchem.com Common bases used for this transformation include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). researchgate.netlookchem.com The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate when using alkyl chlorides or bromides. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields.

A variety of alkylating agents can be utilized, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and propargyl halides, allowing for the introduction of diverse functionalities.

Table 1: Representative N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Conditions | Product |

| 1 | Methyl Iodide | K2CO3 | DMF | Room Temp, 12h | 1-Methyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 2 | Ethyl Bromide | Cs2CO3 | CH3CN | 60 °C, 8h | 1-Ethyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 3 | Benzyl Bromide | K2CO3, KI (cat.) | DMF | 80 °C, 6h | 1-Benzyl-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 4 | Propargyl Bromide | K2CO3 | CH3CN | 50 °C, 10h | 1-(Prop-2-yn-1-yl)-3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

This table presents plausible reaction conditions and products based on general N-alkylation methodologies for similar compounds.

Functionalization of the Indole Nitrogen (N1).mdpi.combeilstein-journals.orgnih.gov

The indole nitrogen (N1) represents another key position for derivatization. Modification at this site can significantly impact the electronic properties of the indole ring and its ability to act as a hydrogen bond donor. N-alkylation of the indole nitrogen is a common strategy to introduce various substituents.

Similar to the imide nitrogen, N1-alkylation can be achieved using a base and an alkylating agent. mdpi.com Stronger bases such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or DMF are often employed to deprotonate the indole nitrogen, followed by the addition of the alkyl halide. beilstein-journals.org This method allows for the introduction of a range of alkyl, benzyl, and other functional groups. It is important to consider the potential for competing N-alkylation at the pyrrolidinedione imide nitrogen, and selective protection/deprotection strategies may be necessary to achieve the desired regioselectivity.

Table 2: Representative Functionalization Reactions of the Indole Nitrogen (N1)

| Entry | Reagent | Base | Solvent | Conditions | Product |

| 1 | Benzyl Bromide | NaH | THF | 0 °C to RT, 6h | 3-(1-Benzyl-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 2 | Propargyl Bromide | NaH | DMF | 0 °C to RT, 8h | 3-(2-Methyl-1-(prop-2-yn-1-yl)-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 3 | Methyl Iodide | NaH | THF | 0 °C to RT, 12h | 3-(1,2-Dimethyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

This table illustrates potential N1-functionalization reactions based on established indole chemistry.

Substitution Pattern Modulation on the Indole Ring.nih.govnih.govnih.gov

Altering the substitution pattern on the benzene portion of the indole ring is a powerful strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with a pre-substituted indole precursor or by performing electrophilic aromatic substitution on the intact scaffold.

The synthesis of the core scaffold can be adapted to incorporate various substituents on the indole ring by using appropriately substituted 2-methylindoles in the initial condensation with maleimide or a maleic acid derivative. For example, 5-fluoro, 5-chloro, or 5-methoxy-2-methylindole (B121554) can be used to generate the corresponding substituted analogs. nih.govnih.govnih.gov

Alternatively, direct electrophilic substitution on the this compound scaffold can be explored. The indole ring is susceptible to electrophilic attack, with the C5 position being a common site for substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups. nih.govacs.org The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and DMF, can be used to introduce a formyl group, which can then be further elaborated. organic-chemistry.orgpcbiochemres.com

Table 3: Strategies for Indole Ring Substitution

| Strategy | Position | Reagent/Precursor | Reaction Type | Product |

| Precursor Synthesis | 5-Fluoro | 5-Fluoro-2-methylindole | Condensation | 3-(5-Fluoro-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| Precursor Synthesis | 5-Chloro | 5-Chloro-2-methylindole | Condensation | 3-(5-Chloro-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| Electrophilic Substitution | 5-Bromo | N-Bromosuccinimide | Halogenation | 3-(5-Bromo-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| Electrophilic Substitution | 5-Nitro | Nitric Acid/Sulfuric Acid | Nitration | 3-(2-Methyl-5-nitro-1H-indol-3-yl)pyrrolidine-2,5-dione |

| Electrophilic Substitution | 5-Acyl | Acetyl Chloride/AlCl3 | Friedel-Crafts Acylation | 3-(5-Acetyl-2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

This table outlines plausible approaches for modifying the indole ring's substitution pattern.

Bioisosteric Replacements within the Pyrrolidinedione and Indole Moieties.nih.govresearchgate.netnih.gov

Bioisosteric replacement is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov This involves replacing a functional group or a whole moiety with another that has similar steric and electronic properties but can offer advantages in terms of metabolism, toxicity, or target engagement.

The indole moiety can also be replaced with a variety of bioisosteres. lookchem.comnih.gov Azaindoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom, are particularly common and can introduce an additional hydrogen bond acceptor, potentially improving solubility and target affinity. nih.govnih.gov Benzimidazole is another well-known bioisostere of indole, offering a different arrangement of hydrogen bond donors and acceptors. researchgate.net The synthesis of these bioisosteric analogs would require starting with the appropriate heterocyclic precursor in place of 2-methylindole.

Table 4: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyrrolidine-2,5-dione | Thiazolidine-2,4-dione | Modulates hydrogen bonding and polarity. |

| Pyrrolidine-2,5-dione | Hydantoin | Alters hydrogen bonding and steric profile. |

| Indole | 7-Azaindole | Introduces a hydrogen bond acceptor, can improve solubility and target binding. nih.gov |

| Indole | Benzimidazole | Modifies hydrogen bonding pattern and electronic properties. researchgate.net |

This table provides examples of potential bioisosteric replacements for the core scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, it is possible to map the complete atomic connectivity and stereochemistry of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The indole (B1671886) portion of the molecule is expected to show characteristic signals. The proton on the indole nitrogen (N1-H) would appear as a broad singlet far downfield, typically above δ 10.0 ppm, due to its acidic nature. The four aromatic protons on the benzene (B151609) ring of the indole (H-4, H-5, H-6, H-7) would resonate in the aromatic region, approximately between δ 7.0 and 7.6 ppm. Their specific shifts and multiplicities would depend on their position, with H-4 and H-7 often appearing at slightly different fields than H-5 and H-6 due to the influence of the fused pyrrole (B145914) ring. These aromatic protons would exhibit coupling to their neighbors, resulting in doublets or triplets with typical ortho-coupling constants (³J) of around 7-8 Hz.

The protons of the pyrrolidine-2,5-dione (succinimide) ring and the methyl group also have predictable resonances. The methyl protons (C2-CH₃) attached to the indole ring would appear as a sharp singlet, likely in the range of δ 2.3–2.5 ppm. The proton on the succinimide (B58015) nitrogen (NH) is expected to be a broad singlet, typically around δ 8.0 ppm, though its position can be highly dependent on solvent and concentration. The methine proton at the C-3 position of the succinimide ring (H-3') represents a chiral center and would likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic methylene (B1212753) protons at C-4' (H-4'a and H-4'b). This methine proton's signal is anticipated around δ 4.4–4.6 ppm. The two methylene protons (H-4'a and H-4'b) would be non-equivalent and couple with each other (geminal coupling, ²J) and with the H-3' proton (vicinal coupling, ³J), resulting in two separate signals, each appearing as a doublet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N1-H (Indole) | > 10.0 | br s | - |

| NH (Succinimide) | ~ 8.0 | br s | - |

| H-4, H-7 (Indole) | 7.3 - 7.6 | d | ³J ≈ 7-8 |

| H-5, H-6 (Indole) | 7.0 - 7.2 | t or m | ³J ≈ 7-8 |

| H-3' (Succinimide) | 4.4 - 4.6 | dd | ³J ≈ 4-9 |

| H-4'a, H-4'b (Succinimide) | 2.8 - 3.2 | dd | ²J ≈ 18, ³J ≈ 4-9 |

| C2-CH₃ | 2.3 - 2.5 | s | - |

Predicted values are based on analogous structures and general NMR principles. Multiplicity: s = singlet, br s = broad singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In proton-decoupled spectra, each unique carbon appears as a single line, simplifying the analysis.

The two carbonyl carbons (C=O) of the pyrrolidine-2,5-dione ring are expected to be the most downfield signals, appearing in the range of δ 170–180 ppm. vulcanchem.com The carbons of the indole ring will resonate between δ 110 and 140 ppm. vulcanchem.com This includes the eight carbons of the bicyclic system: six from the benzene ring and two (C-2 and C-3) from the pyrrole ring. The quaternary carbons, such as C-2, C-3, C-3a, and C-7a, can be distinguished from the protonated carbons (C-4, C-5, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the succinimide ring (C-3' and C-4') and the methyl group carbon will appear in the upfield region of the spectrum. The C-3' methine carbon is expected around δ 40-45 ppm, while the C-4' methylene carbon would be slightly more upfield, around δ 35-40 ppm. The methyl carbon (C2-CH₃) would give a signal in the upfield region, typically around δ 10–15 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 (Succinimide C=O) | 170 - 180 |

| C-2, C-3a, C-7a (Indole Quaternary) | 125 - 140 |

| C-4, C-5, C-6, C-7 (Indole CH) | 110 - 125 |

| C-3 (Indole Quaternary) | 110 - 115 |

| C-3' (Succinimide CH) | 40 - 45 |

| C-4' (Succinimide CH₂) | 35 - 40 |

| C2-CH₃ | 10 - 15 |

Predicted values are based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org It would confirm the connectivity within the aromatic ring system of the indole, showing cross-peaks between adjacent protons (e.g., H-4 with H-5, H-5 with H-6, etc.). Crucially, it would also show a clear correlation between the methine proton H-3' and the two methylene protons H-4'a and H-4'b of the succinimide ring, confirming this aliphatic spin system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. jscimedcentral.com This would unequivocally link the proton assignments to their corresponding carbon signals. For instance, the singlet at ~δ 2.4 ppm would correlate with the carbon signal at ~δ 12 ppm, assigning them to the methyl group. The aromatic proton signals would correlate with the four CH carbons of the indole's benzene ring, and the aliphatic succinimide protons (H-3' and H-4') would correlate to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals longer-range couplings (2-3 bonds) between protons and carbons. rsc.org This technique is key to connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the methyl protons (C2-CH₃) to the indole carbons C-2 and C-3.

Correlations from the methine proton H-3' to the succinimide carbonyl carbons (C-2, C-5) and to the indole carbons C-3 and C-3a, firmly establishing the connection point between the two ring systems.

Correlations from the indole aromatic protons to nearby quaternary carbons (e.g., H-4 to C-3a and C-5a), helping to assign these carbons which are invisible in DEPT spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nist.gov For this compound, the molecular formula is C₁₃H₁₂N₂O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 229.0977 Da. An HRMS measurement confirming this exact mass to within a few parts per million (ppm) would validate the elemental composition of the synthesized compound.

| Formula | Species | Calculated m/z |

| C₁₃H₁₂N₂O₂ | [M+H]⁺ | 229.0977 |

| C₁₃H₁₂N₂O₂ | [M+Na]⁺ | 251.0796 |

Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide valuable structural information. The fragmentation of this compound would likely be dominated by cleavage at the bond connecting the indole and succinimide rings, as this is the most labile point.

A primary and highly probable fragmentation pathway would involve the formation of a stable 2-methyl-1H-indol-3-yl-methylene radical cation. This would result in a prominent fragment ion with an m/z of 130. This type of fragmentation, yielding a stable indole-containing cation, is a characteristic pathway for such molecules. Subsequent fragmentation of the succinimide portion or other rearrangements could lead to smaller fragment ions. For instance, the loss of carbon monoxide (CO) from the pyrrolidine-2,5-dione ring is another common fragmentation route for succinimide derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While a specific, complete experimental spectrum for this compound is not extensively published, the expected vibrational frequencies can be accurately predicted by analyzing the characteristic bands of its constituent parts: the 2-methylindole (B41428) group and the pyrrolidine-2,5-dione ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For the title compound, the most prominent bands are expected to be the N-H and C=O stretching vibrations. The indole N-H stretch typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The N-H group of the pyrrolidine-2,5-dione ring is also expected to show a stretching band in a similar region, often broadened by hydrogen bonding in the solid state.

The two carbonyl (C=O) groups of the succinimide ring are a key feature. In pyrrolidine-2,5-dione derivatives, these groups give rise to two distinct stretching bands due to symmetric and asymmetric vibrations, typically found in the 1700-1790 cm⁻¹ range. researchgate.net Aromatic C-H stretching from the indole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pyrrolidine (B122466) groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring will produce a series of bands in the 1450-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information to IR spectroscopy. The Raman spectrum of the indole moiety has been well-studied. nih.govacs.org Key bands for indole and 3-methylindole (B30407) include the indole ring breathing modes, which are typically strong and appear around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The N-H bending mode in the indole ring is also observable. researchgate.net The C=C bonds of the aromatic system give rise to strong Raman signals. In contrast to IR, the C=O stretching vibrations in the succinimide ring are generally weaker in Raman spectra.

The combination of IR and Raman data allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3500 (sharp) | Weak |

| Pyrrolidine N-H | Stretch | ~3200 (often broad) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate-Strong |

| Aliphatic C-H | Stretch | 2850 - 2980 | Moderate-Strong |

| Pyrrolidine C=O | Asymmetric Stretch | ~1770 - 1790 | Weak |

| Pyrrolidine C=O | Symmetric Stretch | ~1700 - 1725 | Weak |

| Aromatic C=C | Stretch | 1450 - 1620 | Strong |

| Indole Ring | Breathing Modes | Weak | 760, 1010 (Strong) |

X-ray Crystallography for Absolute Structure and Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. Although a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and solid-state interactions.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The molecule contains two hydrogen bond donors (the indole N-H and the succinimide N-H) and two strong acceptors (the two carbonyl oxygen atoms).

| Donor (D) | Hydrogen (H) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) | Reference Motif |

| N-H (Succinimide) | H | O=C (Succinimide) | 2.8 - 3.0 | 150 - 180 | Chains, Dimers nih.gov |

| N-H (Indole) | H | O=C (Succinimide) | 2.9 - 3.1 | 140 - 170 | Network Formation nih.gov |

| C-H (Aromatic) | H | O=C (Succinimide) | 3.2 - 3.5 | 130 - 160 | Lattice Stabilization researchgate.net |

Chiroptical Spectroscopy for Chirality Assignment

While this compound is itself achiral, the introduction of substituents on the pyrrolidine ring or the creation of atropisomerism can lead to chiral analogs. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for assigning the absolute configuration of these chiral molecules in solution. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration.

For chiral analogs of this compound, the ECD spectrum would arise from the electronic transitions associated with the indole and the dicarbonyl chromophores. The indole moiety exhibits characteristic ¹Lₐ and ¹Lₑ transitions in the UV region (250-290 nm), which are sensitive to the chiral environment and would produce distinct Cotton effects. nih.gov The n→π* and π→π* transitions of the succinimide carbonyl groups also contribute to the ECD spectrum.

The absolute configuration of a chiral analog can be determined by comparing the experimental ECD spectrum with a spectrum simulated using quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). uitm.edu.mynih.gov A good match between the signs and relative intensities of the calculated and experimental Cotton effects allows for an unambiguous assignment of the R or S configuration.

VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. wikipedia.org It provides a wealth of information about the three-dimensional structure of chiral molecules in solution, as the VCD spectrum is sensitive to the entire molecular conformation. nih.gov

For a chiral derivative of the title compound, the VCD spectrum would show signals for many of the IR-active vibrational modes, particularly the C=O and N-H stretching modes. The resulting spectrum, with its characteristic pattern of positive and negative bands, is highly specific to a single enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum to one predicted by ab initio calculations (e.g., DFT). rsc.org This comparison often provides a more reliable assignment than ECD, especially for conformationally flexible molecules, due to the larger number of well-resolved bands in the VCD spectrum. ru.nl VCD is a powerful tool for confirming the absolute configuration determined by other methods or for assigning it when single crystals for X-ray analysis cannot be obtained. rsc.org

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. This technique is particularly valuable for determining the absolute configuration and conformational analysis of chiral molecules, especially when a chromophore is present near the stereocenter. For this compound, the chiral center at the 3-position of the pyrrolidine-2,5-dione ring is directly attached to the indole chromophore, making ORD a powerful tool for its stereochemical investigation.

The ORD spectrum of a chiral compound containing a chromophore typically exhibits a phenomenon known as the Cotton effect in the region of the chromophore's electronic absorption bands. A Cotton effect is characterized by a rapid change in optical rotation, including a peak (maximum rotation) and a trough (minimum rotation), with the rotation crossing the zero axis at or near the wavelength of the electronic absorption maximum (λmax). The sign of the Cotton effect (positive or negative) is determined by whether the peak occurs at a longer wavelength than the trough (positive) or vice versa (negative), and this is directly related to the stereochemistry of the molecule.

In the case of this compound, the indole moiety is the principal chromophore responsible for generating the Cotton effect. The indole chromophore possesses characteristic electronic transitions, notably the ¹Lb and ¹La bands, which occur in the near-ultraviolet region. These transitions are expected to give rise to distinct Cotton effects in the ORD spectrum.

Based on studies of analogous chiral indole alkaloids and tryptophan derivatives, the ¹Lb transition (around 280-290 nm) and the more intense ¹La transition (around 220-230 nm) would each be associated with a Cotton effect. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of the substituents around the chiral center. For instance, L-amino acids typically exhibit a positive Cotton effect around 215 nm. By analogy, the stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring in the title compound will dictate the sign of the observed Cotton effects. An (R)-enantiomer would be expected to show an ORD curve that is a mirror image of the (S)-enantiomer's curve.

| Analogous Compound | Chromophore Transition | Approximate Wavelength (nm) | Expected ORD Feature |

| L-Tryptophan | Indole ¹Lb | ~288 | Cotton Effect |

| L-Tryptophan | Indole ¹La | ~225 | Strong Positive Cotton Effect |

| Chiral Ketones | Carbonyl n→π* | ~300 | Cotton Effect |

This interactive table provides expected ORD features based on data from analogous structures. The exact sign and magnitude of the Cotton effect for the title compound would depend on its specific stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) provide valuable information about the nature of the chromophores and the extent of conjugation in the molecular structure.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-methyl-1H-indole chromophore. The indole ring system gives rise to two characteristic absorption bands in the near-UV region.

The ¹Lb Band: This transition, often referred to as the B-band, typically appears as a relatively low-intensity band with fine structure in the region of 270-290 nm. For 2-methylindole, this band is observed around 280-288 nm. This band is sensitive to the substitution pattern on the indole ring.

The ¹La Band: This transition, also known as the C-band, is a much more intense absorption that occurs at shorter wavelengths, typically around 220-230 nm.

The pyrrolidine-2,5-dione moiety itself contains two carbonyl groups. These groups exhibit a weak n→π* transition, which is often obscured by more intense π→π* transitions, and a strong π→π* transition at wavelengths below 220 nm.

Therefore, the combined UV-Vis spectrum of this compound is predicted to show a composite absorption profile. It would feature the characteristic, structured ¹Lb band of the 2-methylindole chromophore around 280-290 nm and a very intense, broad absorption band below 230 nm. This intense band would be a composite of the indole's ¹La transition and the π→π* transition of the dione (B5365651) moiety. The direct linkage between the indole ring and the pyrrolidine-2,5-dione ring is not expected to introduce significant electronic conjugation that would dramatically shift the λmax values, as the connection is via a sigma bond to an sp³-hybridized carbon. However, the specific solvent environment can influence the position and intensity of these bands due to solvatochromic effects.

| Chromophore/Analog | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 2-Methylindole | ¹Lb | ~288 | ~5,600 |

| 2-Methylindole | ¹La | ~226 | ~35,000 |

| N-Acetyl-L-tryptophanamide | ¹Lb | ~288 | ~5,500 |

| N-Acetyl-L-tryptophanamide | ¹La | ~225 | ~34,000 |

| Succinimide | n→π | ~220-240 | Low |

| Succinimide | π→π | <220 | High |

This interactive table presents typical UV-Vis absorption data for the constituent chromophores and a closely related analog, N-Acetyl-L-tryptophanamide, to predict the spectrum of the title compound.

Computational and Theoretical Chemistry of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal for predicting the properties of molecules with a high degree of accuracy. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jksus.org For 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable geometric configuration. researchgate.net This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation in the gaseous phase. These geometric parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Pyrrolidine) | ~1.22 Å |

| C-N (Pyrrolidine) | ~1.39 Å | |

| N-H (Indole) | ~1.01 Å | |

| C-C (Indole-Pyrrolidine Link) | ~1.50 Å | |

| Bond Angle | O=C-N (Pyrrolidine) | ~125° |

| C-N-C (Pyrrolidine) | ~112° | |

| C-C-N (Indole) | ~109° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the electron-rich indole (B1671886) ring is expected to contribute significantly to the HOMO, while the electron-withdrawing pyrrolidine-2,5-dione moiety will likely dominate the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Table 2: Predicted FMO Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.3 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.65 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. nih.gov Regions of negative potential (typically colored red and yellow) are rich in electrons and are favorable sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions are expected to be localized over the electronegative oxygen atoms of the carbonyl groups in the pyrrolidine-2,5-dione ring. nih.gov The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a significant positive potential, making it a potential hydrogen bond donor site.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net This allows for a detailed assignment of the experimental NMR spectra.

Table 3: Predicted Vibrational Frequencies (IR)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Indole N-H | ~3450 |

| C-H Stretching | Aromatic/Aliphatic | ~3100-2900 |

| C=O Stretching | Pyrrolidine-2,5-dione | ~1770, 1705 (Asymmetric/Symmetric) |

Table 4: Predicted NMR Chemical Shifts

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-H | Indole | ~11.0 - 12.0 | - |

| C-H | Aromatic (Indole) | ~7.0 - 8.0 | ~110 - 138 |

| C-H | Pyrrolidine (B122466) | ~3.5 - 4.0 | ~45 - 55 |

| C=O | Pyrrolidine | - | ~175 - 180 |

Molecular Modeling and Simulation Studies

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation studies explore its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, the key degree of freedom is the rotation around the single bond connecting the indole ring to the pyrrolidine-2,5-dione ring.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This surface, often referred to as a conformational energy landscape, reveals the energy minima corresponding to stable conformers and the energy barriers separating them. mdpi.comresearchgate.net Understanding this landscape is crucial for identifying the most populated and biologically relevant conformations of the molecule in different environments. nih.gov These studies help to rationalize how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to explore the stability of a ligand within a protein's binding site and to understand its dynamic behavior in a simulated physiological environment. For derivatives of the pyrrolidine-2,5-dione and indole classes, MD simulations have been instrumental in assessing the stability of ligand-protein complexes over time.

In studies involving similar pyrrolidinone scaffolds, MD simulations are typically run for extended periods, such as 30 to 100 nanoseconds, to ensure the system reaches equilibrium. nih.govresearchgate.net A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. For example, studies on related pyrrolidine-2,3-dione (B1313883) derivatives targeting the Cdk5/p25 complex showed that the RMSD of the complex stabilized at an average value of approximately 2.15 Å, indicating the formation of a stable complex. nih.gov

Furthermore, MD simulations, often coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, can elucidate the binding free energy, providing a more profound understanding of the complex's stability and the contributions of various energy components to the binding event. researchgate.net These simulations confirm that compounds can form stable complexes with their target proteins, which is a prerequisite for sustained biological activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional chemical features responsible for a molecule's biological activity. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For classes of compounds including the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, ligand-based pharmacophores are designed based on a set of known active molecules. nih.gov This model then serves as a 3D query to screen chemical databases for novel compounds that possess the same critical features, potentially leading to the discovery of new hits with similar or improved activity. nih.gov For instance, pharmacophore models have been successfully employed to identify novel pyrrolidine-2,3-dione derivatives as inhibitors of the Cdk5/p25 complex. nih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown, relying solely on the structural information of active ligands to guide the design process.

Molecular Docking Studies for Protein-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives interact with protein targets at a molecular level.

Elucidation of Binding Modes and Key Interacting Residues

Docking studies have been crucial in elucidating the binding modes of indole and pyrrolidine-2,5-dione derivatives with various protein targets, including enzymes and receptors. These studies reveal the key amino acid residues that form critical interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

For example, in studies of related pyrrolidine-2,5-dione derivatives as selective COX-2 inhibitors, docking simulations showed significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme, explaining their selectivity over COX-1. ebi.ac.uk Similarly, docking of indole-based compounds into the active site of the EGFRT790M mutant has identified interactions with key residues like Cys797, Leu718, Val726, and Met790. nih.gov The indole nucleus frequently participates in pi-pi stacking or hydrophobic interactions, while the carbonyl groups of the pyrrolidine-2,5-dione ring are often involved in hydrogen bonding.

Below is a table summarizing key interactions observed for related indole and pyrrolidine-dione scaffolds with various protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | Residues in secondary pocket | Hydrophobic/Specific |

| Indole derivatives | UDP-N-acetylmuramatel-alanine ligase (MurC) | Not specified | Hydrogen bonds, Pi-stacking |

| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M | Cys797, Leu718, Val726, Met790 | Not specified |

| Pyrazole derivatives | New Delhi metallo-β-lactamase (NDM1) | LYS216, ILE203, LYS242 | Hydrogen bonds |

Prediction of Binding Affinities and Scoring Functions

A primary output of molecular docking is a score that estimates the binding affinity between the ligand and the protein. Various scoring functions are used, and the results are often expressed as binding energy (e.g., in kcal/mol) or a unitless score. Lower binding energy values typically indicate a more favorable and stable interaction.

In silico studies of compounds structurally related to this compound have reported a range of binding affinities against different targets. For instance, novel pyrrolidin-2-one derivatives showed high docking scores (e.g., -18.59) against acetylcholinesterase, which were superior to the standard drug donepezil. researchgate.net Another study on an indole-based compound reported a minimum binding energy of -11.5 kcal/mol against its target enzyme. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and biological testing.

The following table presents examples of predicted binding affinities for related compounds from various studies.

| Compound Class | Protein Target | Scoring Function/Metric | Predicted Value |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | Goldscore | > 67.67 |

| Indole derivative | UDP-N-acetylmuramatel-alanine ligase (MurC) | Binding Energy | -11.5 kcal/mol |

| Pyrrolidin-2-one derivative | Acetylcholinesterase | Docking Score | -18.59 |

| Pyrazole derivative | New Delhi metallo-β-lactamase (NDM1) | Binding Affinity | -7.1 kcal/mol |

Docking Validation Methodologies

To ensure the reliability of molecular docking results, the protocol must be validated. A common validation method involves re-docking a co-crystallized ligand into the protein's binding site. A successful validation is achieved if the docking protocol can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).

When a crystal structure with a co-crystallized ligand is unavailable, validation often relies on the correlation between docking scores and experimentally determined biological activities (e.g., IC₅₀ values) for a series of known active and inactive compounds. A strong correlation provides confidence in the docking protocol's ability to predict binding modes and affinities for new, untested compounds. nih.gov For example, studies on pyrrole-2,5-dione derivatives as COX-2 inhibitors successfully used docking to provide theoretical support for the experimentally observed biological data, thereby validating the computational model. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build mathematical models that relate the chemical structure of compounds to their biological activity. These models are based on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For indole and pyrrolidinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. This information is invaluable for understanding the structure-activity relationship and designing new compounds with enhanced potency.

The predictive power of a QSAR model is assessed using statistical parameters. The squared correlation coefficient (R²) indicates the goodness of fit, while the leave-one-out cross-validated correlation coefficient (Q² or q²) measures the model's internal predictive ability. High values for both parameters are indicative of a robust and predictive model.

The table below shows validation parameters from 3D-QSAR studies on related compound series.

| Study Compound Class | QSAR Model | q² / Q² | R² / r²ncv |

| Pyrrolidin-2-one derivatives | Atom-based 3D-QSAR | 0.8779 | 0.9639 |

| Indole derivatives | CoMFA | 0.625 | 0.967 |

| Indole derivatives | CoMSIA | 0.523 | 0.959 |

These validated QSAR models can then be used to predict the activity of newly designed compounds in silico, helping to prioritize the most promising candidates for chemical synthesis and further biological evaluation. researchgate.netnih.gov

Molecular Interaction Studies and Mechanistic Insights of 3 2 Methyl 1h Indol 3 Yl Pyrrolidine 2,5 Dione in Vitro and Theoretical

In Vitro Enzyme Inhibition and Activation Studies

No publicly available studies were identified that characterized the inhibitory or activational effects of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione on the specified enzymes.

Target Enzyme Identification and Characterization

There is no available research identifying or characterizing the interaction of this compound with the following enzymes: MurA, Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), α-amylase, Glucosamine-6-phosphate synthase (GlcN6P), Dipeptidyl peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), or Fatty acid amide hydrolase (FAAH).

Determination of Inhibition Kinetics

In the absence of primary inhibition studies, kinetic parameters such as IC50, Ki, Vmax, and Km for this compound against the target enzymes have not been determined. Consequently, data on the reversibility of its potential inhibition is also unavailable.

Elucidation of Molecular Mechanisms of Enzyme Modulation

No mechanistic studies have been published that would elucidate the mode of enzyme modulation, such as active site binding or allosteric regulation, for this compound.

In Vitro Receptor Binding and Ligand Interaction Studies

No specific data from receptor binding assays for this compound were found in the reviewed literature.

Radioligand Binding Assays for Receptor Affinity Determination

There are no published reports on radioligand binding assays conducted to determine the affinity of this compound for Serotonin (B10506) Receptors (5-HT1A, 5-HT2, 5-HT3, 5-HT6, 5-HT7), Dopamine (B1211576) Receptors (D2, D3), Opiate Receptors, Sigma Sites, Adrenoceptors, or Histamine Receptors.

Competitive Binding Experiments and Ki Value Determination

As no primary binding assays have been reported, there are no available Ki values determined from competitive binding experiments for this compound against the specified receptor targets.

Biophysical Techniques for Molecular Recognition (e.g., Surface Plasmon Resonance (SPR))